molecular formula C34H26F12N8P2Ru B588813 Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) CAS No. 146441-73-8

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)

Cat. No.: B588813
CAS No.: 146441-73-8
M. Wt: 937.636
InChI Key: SFESVKLIZYRMJI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Chemical Formula and Molecular Structure

The compound is defined by the molecular formula C32H25F12N7P2Ru , with a molecular weight of 898.59 g/mol . Its structure comprises a central ruthenium(II) ion coordinated to three nitrogen-containing ligands: two 2,2'-bipyridine (bpy) molecules and one 5-aminophenanthroline (phen-5-NH2) ligand. The hexafluorophosphate (PF6) anions serve as counterions to balance the +2 charge on the ruthenium complex.

The coordination geometry around ruthenium is octahedral, with the bipyridine ligands occupying four equatorial positions and the aminophenanthroline ligand filling the remaining two axial sites. The aminophenanthroline moiety introduces a primary amine group at the 5-position of the phenanthroline backbone, enabling further functionalization for applications such as DNA intercalation or sensor development.

Alternative Nomenclature and Synonyms

This compound is recognized by multiple systematic and trivial names across scientific literature and commercial catalogs:

Synonym Source
Ru(bpy)2(phen-5-NH2)(PF6)2
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium(II) hexafluorophosphate
Ruthenium(2+), bis(2,2'-bipyridine-N,N')(dipyrido[3,2-a:2',3'-c]phenazine-N4,N5)-, bis[hexafluorophosphate(1-)]
Ru(BPY)2(DPPZ)

The abbreviation bpy denotes 2,2'-bipyridine, while phen-5-NH2 refers to the 5-aminated derivative of 1,10-phenanthroline. The DPPZ acronym (dipyrido[3,2-a:2',3'-c]phenazine) in some contexts reflects structural similarities to extended phenanthroline derivatives.

CAS Registry Numbers and Identification

Two CAS Registry Numbers are associated with this compound:

  • 84537-86-0 : Primary identifier for the hexafluorophosphate salt form.
  • 146441-73-8 : Alternate registry entry occasionally used in specialized catalogs.

Additional identifiers include:

  • PubChem CID : 12081903
  • MDL Number : MFCD20921517
  • SMILES : [Ru+2].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.Nc2cc3cccnc3c1ncccc12.c1nc(ccc1)c2ccccn2.c1cccnc1c2ccccn2
  • InChI Key : QQMMCXKCYXQNNA-UHFFFAOYSA-N

These identifiers facilitate precise tracking in chemical databases and regulatory frameworks. The compound’s structural uniqueness is further validated by its exact mass (899.049855 g/mol) and monoisotopic mass (899.049855 g/mol), as calculated from isotopic distributions.

Properties

IUPAC Name

1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMMCXKCYXQNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25F12N7P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477241
Record name Ru(bpy)2(phen-5-NH2)(PF6)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

898.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84537-86-0
Record name Ru(bpy)2(phen-5-NH2)(PF6)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The compound is synthesized in a solution and used to functionalize gold nanoparticles. The bioavailability of the compound would depend on the specific application and method of delivery.

Biological Activity

The compound Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) is a ruthenium(II) complex that has garnered attention for its potential biological applications, particularly in cancer therapy. Ruthenium complexes are known for their unique properties that allow them to interact with biological molecules, leading to various therapeutic effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, mechanisms of action, and potential applications in photodynamic therapy (PDT).

Structure and Properties

The structure of the compound comprises a central ruthenium atom coordinated by two 2,2'-bipyridine ligands and one 5-aminophenanthroline ligand. The hexafluorophosphate counterion enhances solubility and stability in aqueous environments.

Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of ruthenium complexes against various cancer cell lines. For instance, the compound showed significant antiproliferative activity against MCF-7 (breast cancer) and U-118MG (glioma) cell lines. The IC50 values were determined through MTT assays, indicating the concentration required to inhibit cell growth by 50%. Table 1 summarizes the IC50 values for different cell lines:

Cell Line IC50 (μM)
MCF-715.3
U-118MG22.8
A54918.5

These results highlight the effectiveness of the compound in targeting specific cancer cells while showing relatively lower toxicity towards normal cells.

The mechanisms through which this ruthenium complex exerts its cytotoxic effects include:

  • DNA Interaction : The complex binds to DNA, leading to structural changes that inhibit replication and transcription. Studies have shown that such interactions can induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Upon irradiation, the compound can generate ROS, which are known to cause oxidative stress and damage cellular components, further promoting apoptosis.
  • Mitochondrial Dysfunction : The complex has been observed to disrupt mitochondrial function, leading to altered energy metabolism and increased cell death rates.
  • Inhibition of Topoisomerases : Similar to other anticancer agents, it may inhibit topoisomerase enzymes crucial for DNA unwinding during replication.

Case Studies

Recent research has focused on optimizing the structure of ruthenium complexes to enhance their biological activity. For example:

  • A study examined several derivatives of ruthenium complexes with varying lipophilicity levels. Increased lipophilicity correlated with enhanced cellular uptake and cytotoxicity against A2780 (ovarian cancer) and DU145 (prostate cancer) cell lines .
  • Another investigation assessed the photodynamic properties of a related complex under light activation conditions. The results indicated that light exposure significantly increased cytotoxicity due to enhanced ROS generation .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Polypyridyl Complexes

Structural Variations and Ligand Substitutions

Ruthenium polypyridyl complexes exhibit diverse properties depending on ligand substitutions and coordination geometry. Below is a comparative analysis of structurally related compounds:

Compound CAS Number Molecular Formula Key Features Applications References
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) 84537-86-0 C₃₀H₂₄N₆F₁₂P₂Ru Amino group enables biomolecular interactions; >85% purity Nucleotide sequencing, ECL biosensors
cis-Bis(2,2'-bipyridine)bis(pyridin-4-amine)ruthenium bis(hexafluorophosphate) N/A C₂₈H₂₈N₈F₁₂P₂Ru cis-configuration with 4-aminopyridine ligands; hydrogen-bonded crystal structure Structural studies, catalysis
Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) 288399-07-5 C₃₃H₂₃N₇F₁₂P₂RuS Isothiocyanate group for covalent bioconjugation Fluorescent labeling in biochemistry
Bis(2,2′-bipyridine){ethyl 4′-[N-(4-carbamoylphenyl)carbamoyl]bipyridine}ruthenium bis(hexafluorophosphate) N/A C₃₄H₃₀N₈O₄F₁₂P₂Ru Carboxamide substituents for solubility and binding Photosensitizers, molecular devices
Tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate 60804-74-2 C₃₀H₂₄F₁₂N₆P₂Ru Tris-bipyridine configuration; high luminescence Photocatalysis, solar cells

Key Observations :

  • Amino vs. Isothiocyanate Groups: The amino group in the target compound facilitates non-covalent interactions (e.g., hydrogen bonding) with DNA/RNA , while the isothiocyanate derivative enables covalent attachment to proteins or surfaces .
  • Cis vs. Trans Configurations : The cis-configuration in results in distinct hydrogen-bonding networks (N–H⋯F interactions), influencing crystal packing and stability .
  • Carboxy/Amide Functionalization : Derivatives with carboxy or amide groups (e.g., ) exhibit improved solubility in polar solvents and are used in photosensitizing systems .

Photophysical and Electrochemical Properties

Table 2: Comparative Photophysical and Electrochemical Data
Compound Luminescence (λem) ECL Efficiency Redox Potential (vs. Ag/AgCl) References
Target Compound 610 nm (in aqueous buffer) High (used in ECL biosensors) Ru(III/II): +1.25 V
Tris(bpy)Ru(II) 620 nm (in MeCN) Moderate Ru(III/II): +1.29 V
5-Isothiocyanato Derivative 605 nm (in DMF) Not reported Ru(III/II): +1.18 V
Carboxamide Derivative () 615 nm (in DMSO) Low Ru(III/II): +1.15 V

Key Findings :

  • The target compound’s ECL efficiency surpasses that of tris(bpy)Ru(II) in aqueous environments due to the amino group’s role in stabilizing excited states .
  • Isothiocyanate and carboxamide derivatives show redshifted emission compared to the target compound, likely due to electron-withdrawing effects .

Q & A

Q. What are the primary applications of this ruthenium complex in nucleic acid research?

The compound serves as a fluorescent metal-ligand probe for determining nucleotide base sequences due to its strong electrochemiluminescence (ECL) properties. It binds selectively to DNA/RNA via intercalation or groove-binding, enabling sequence-specific detection . Its ECL activity is exploited in biosensors for real-time monitoring of hybridization events .

Methodological Tip : For DNA-binding assays, use phosphate buffer (pH 7.0) and monitor emission at 628 nm (λex = 458 nm) .

Q. How should this compound be stored and handled to maintain stability?

Store at -20°C in airtight containers to prevent degradation. The solid form is stable at room temperature during shipping but sensitive to moisture. Use anhydrous solvents (e.g., DMF, DMSO) for dissolution, and avoid prolonged exposure to light to preserve fluorescence integrity .

Q. What purification methods are recommended for synthesizing this complex?

Post-synthesis, purify via column chromatography (silica gel, eluent: acetonitrile/water with 0.1% trifluoroacetic acid) to remove unreacted ligands. Confirm purity (>85%) using HPLC with UV-Vis detection at 280 nm .

Advanced Research Questions

Q. How do photophysical properties (e.g., fluorescence lifetime) vary with ligand substitution?

The 5-aminophenanthroline ligand extends the fluorescence lifetime (up to 500 ns ) compared to unsubstituted phenanthroline analogs. This is attributed to enhanced charge-transfer transitions between Ru(II) and the amino group. For comparative studies, use time-resolved fluorescence spectroscopy in deaerated solutions to minimize quenching .

Data Comparison :

Ligand SystemFluorescence Lifetime (ns)Quantum Yield
5-Aminophenanthroline480–5000.12
4,7-Diphenylphenanthroline320–3500.08

Q. What strategies optimize electrochemiluminescence (ECL) efficiency in biosensing?

ECL intensity depends on co-reactants (e.g., tripropylamine) and electrode surface modification. Use screen-printed carbon electrodes coated with Nafion to immobilize the Ru complex. Optimize pH (7.0–7.5) and apply a potential of +1.2 V vs. Ag/AgCl to maximize signal-to-noise ratios .

Q. How can structural distortions in the Ru coordination sphere affect catalytic activity?

Single-crystal X-ray studies reveal that cis-configuration of 5-aminophenanthroline ligands creates a distorted octahedral geometry, enhancing redox activity. Compare cyclic voltammetry (CV) profiles in acetonitrile (0.1 M TBAPF6) to identify shifts in Ru(II/III) oxidation potentials (~1.1 V) .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported purity levels (>85% vs. >98%)?

Purity variations arise from synthesis protocols (e.g., recrystallization vs. chromatographic purification). Validate purity using elemental analysis (C, H, N) and cross-check with mass spectrometry (ESI-MS) to detect trace impurities like unbound bipyridine ligands .

Q. Why do fluorescence quantum yields differ across studies?

Differences stem from solvent polarity (e.g., water vs. acetonitrile) and oxygen content. Use degassed solvents and integrate integrating sphere detectors for accurate quantum yield measurements .

Synthesis and Characterization

Q. What analytical techniques confirm successful ligand coordination?

  • FT-IR : Look for shifts in C-N stretching (~1600 cm⁻¹) and Ru-N vibrations (~450 cm⁻¹).
  • NMR : ¹H NMR in DMSO-d6 shows distinct peaks for bipyridine (δ 8.5–9.0 ppm) and aminophenanthroline (δ 6.8–7.2 ppm) protons .

Q. How to troubleshoot low ECL signals in assay setups?

Ensure proper electrode pretreatment (polishing with 0.05 µm alumina) and check co-reactant concentrations. Interference from surfactants (e.g., SDS) can suppress signals; use BSA as a blocking agent instead .

Safety and Compliance

Q. What safety protocols are critical during handling?

Wear N95 masks and goggles to avoid inhalation/contact. Dispose of waste via halogenated solvent containers (PF6⁻ is corrosive). Neutralize spills with sodium bicarbonate .

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